5-HT₁B Selectivity Over Quipazine
N-Methylquipazine was explicitly designed to exploit the observation that tertiary amines are poorly tolerated at 5-HT₁B sites while N-methyl substitution has minimal impact on 5-HT₃ binding [1]. In direct comparative radioligand binding studies using [³H]quipazine-labeled central 5-HT₃ sites and [¹²⁵I]ICYP-labeled 5-HT₁B sites in rat cortical membranes, NMQ binds 5-HT₃ with affinity similar to quipazine, yet displays an IC₅₀ exceeding 10,000 nM at 5-HT₁B sites — representing negligible affinity [1]. By contrast, quipazine exhibits a Ki of 320 nM at the rat 5-HT₁B receptor [2]. This corresponds to a greater than 31-fold improvement in 5-HT₁B avoidance for NMQ relative to quipazine. The structural basis is the tertiary amine introduced by N-methylation of the piperazine N1 nitrogen, which quipazine lacks as a secondary amine [1].
| Evidence Dimension | 5-HT₁B receptor binding affinity / off-target engagement |
|---|---|
| Target Compound Data | NMQ: IC₅₀ > 10,000 nM at central 5-HT₁B sites (negligible affinity) |
| Comparator Or Baseline | Quipazine: Ki = 320 nM at rat cortical 5-HT₁B sites (pKi = 6.49) using [¹²⁵I]ICYP radioligand |
| Quantified Difference | >31-fold reduction in 5-HT₁B affinity; NMQ functionally eliminates 5-HT₁B binding while quipazine retains mid-nanomolar engagement |
| Conditions | Rat cortical membrane preparations; 5-HT₁B sites labeled with [¹²⁵I]ICYP; 5-HT₃ sites labeled with [³H]quipazine; Glennon et al. 1989. |
Why This Matters
Eliminates a major confounding receptor interaction present in quipazine, enabling isolated 5-HT₃ receptor interrogation without 5-HT₁B-mediated off-target effects in neurological and behavioral studies.
- [1] Glennon RA, Ismaiel AE, McCarthy BG, Peroutka SJ. Binding of arylpiperazines to 5-HT₃ serotonin receptors: results of a structure-affinity study. Eur J Pharmacol. 1989;168(3):387-392. DOI: 10.1016/0014-2999(89)90802-9. PMID: 2583244. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. Quipazine Ligand Activity Charts. 5-HT₁B binding affinity (Ki): 320 nM (pKi 6.49) in rat cortical membranes using [¹²⁵I]ICYP radioligand; data from J Med Chem (1987) 30:1-12. PMID: 3543362. View Source
